molecular formula C14H10N2O2S B2642982 2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile CAS No. 669708-39-8

2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile

Cat. No.: B2642982
CAS No.: 669708-39-8
M. Wt: 270.31
InChI Key: NRQRQNPEJRBKDO-NTEUORMPSA-N
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Description

2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a phenylsulfonyl group at position 2 and a pyridine ring at position 3 (meta configuration). Its molecular formula is C₁₅H₁₀N₂O₂S, with a molecular weight of 270.31 g/mol and a purity of 95.0% in commercial preparations . The compound’s conjugated system (phenylsulfonyl-pyridyl-prop-2-enenitrile) contributes to its electronic properties, making it relevant for applications in organic synthesis and materials science, though specific functional uses are less documented compared to analogues .

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-10-14(9-12-5-4-8-16-11-12)19(17,18)13-6-2-1-3-7-13/h1-9,11H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQRQNPEJRBKDO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CN=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile typically involves the reaction of a phenylsulfonyl precursor with a pyridyl-containing compound under specific conditions. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a nitrile in the presence of a base.

    Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated nitrile.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions at the pyridyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. For example:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: Binding to a receptor, altering its activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Structural Properties

Electron-Withdrawing vs. Electron-Donating Groups
  • 2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7): This analogue replaces the phenylsulfonyl and pyridyl groups with 4-chlorophenyl and 3-nitrophenyl substituents. Both groups are electron-withdrawing, enhancing the compound’s reactivity in electrophilic substitutions.
  • 2-(1H-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile: The benzodiazolyl group introduces a heterocyclic, electron-deficient core, while the trifluoromethylphenylamino substituent adds steric bulk and electron-withdrawing effects. This combination may influence solubility and intermolecular interactions, as seen in its higher molecular weight (328.3 g/mol) compared to the phenylsulfonyl-pyridyl compound .
Pyridine Positional Isomerism
  • (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I): The pyridyl group at the meta position (as in the target compound) allows for moderate π-π interactions. DFT calculations show a HOMO-LUMO gap of 3.2 eV in chloroform, with two stable conformers (anti and syn) differing by <1 eV in energy .
  • (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-4-yl)prop-2-enenitrile (II): The para-pyridyl isomer exhibits stronger π-π stacking due to alignment with the diphenylamino donor, reducing the HOMO-LUMO gap to 2.9 eV and enhancing charge-transfer properties .

Crystallographic and Packing Behavior

  • (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile :
    The naphthyl group introduces steric hindrance, creating a 60.30° dihedral angle with the benzene ring. Weak C–H⋯π interactions stabilize the crystal lattice, contrasting with the phenylsulfonyl-pyridyl compound, where sulfonyl groups may engage in stronger dipolar interactions .

Solvent-Dependent Optical Properties

Compounds with diphenylamino donors (e.g., I and II) exhibit solvatochromism, with fluorescence maxima shifting from 450 nm (nonpolar solvents) to 520 nm (polar solvents). The phenylsulfonyl-pyridyl derivative likely shows similar polarity-dependent behavior due to its conjugated acceptor-donor system, though experimental data is needed .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents HOMO-LUMO Gap (eV)
2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile C₁₅H₁₀N₂O₂S 270.31 Phenylsulfonyl, 3-pyridyl N/A
(2Z)-2-(Pyridin-3-yl)-3-(4-diphenylamino)phenylprop-2-enenitrile C₂₆H₂₀N₂ 360.45 3-Pyridyl, diphenylamino 3.2 (CHCl₃)
2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile C₁₅H₉ClN₂O₂ 292.70 4-Chlorophenyl, 3-nitrophenyl N/A

Table 2: Crystallographic Parameters

Compound Dihedral Angle (°) Packing Interactions Z’ (Independent Molecules)
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile 60.30 C–H⋯π, weak hydrogen bonds 1
(2Z)-3-(4-Diphenylamino)phenyl-2-(pyridin-3-yl)prop-2-enenitrile 25.4 (anti) π-π stacking, solvent inclusion 2

Biological Activity

2-(Phenylsulfonyl)-3-(3-pyridyl)prop-2-enenitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H10_{10}N2_{2}O2_{2}S
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 669708-39-8

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of key signaling pathways such as the MAPK/ERK pathway.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.4Induction of apoptosis
A549 (Lung)7.1Inhibition of cell proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coliNot effective

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of various kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : It triggers apoptotic pathways by activating caspases and altering Bcl-2 family protein expressions.
  • Antimicrobial Mechanisms : The sulfonyl group is hypothesized to play a crucial role in its interaction with bacterial enzymes involved in cell wall biosynthesis.

Case Study 1: Anticancer Activity

A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's potential as a lead candidate for further drug development.

Case Study 2: Antimicrobial Efficacy

In a clinical microbiology study, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it could serve as a potential adjunct therapy in treating infections caused by antibiotic-resistant strains.

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